Physicochemical Differentiation: XLogP3 and TPSA Comparison with the Methylene-Bridged Analog
The target compound (CAS 1796948-35-0) exhibits a computed XLogP3 of -0.3 and a TPSA of 76.5 Ų, consistent with favorable blood-brain barrier penetration potential and aqueous solubility [1]. In contrast, the closest direct analog—1-acetyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}piperidine-4-carboxamide (CAS 1705311-14-3)—possesses an additional methylene spacer, increasing molecular weight to 334.42 g/mol and altering both lipophilicity and conformational entropy, although its computed XLogP3 and TPSA values have not been publicly disclosed . The absence of the methylene spacer in the target compound results in a more rigid, co-planar arrangement between the pyrazole and oxane rings, which can be critical for achieving a defined binding pose in a shallow, shape-selective protein pocket [2].
| Evidence Dimension | Physicochemical Property Profile (XLogP3, TPSA, MW) |
|---|---|
| Target Compound Data | XLogP3 = -0.3; TPSA = 76.5 Ų; MW = 320.39 g/mol [1] |
| Comparator Or Baseline | 1-Acetyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}piperidine-4-carboxamide (CAS 1705311-14-3): MW = 334.42 g/mol; XLogP3 and TPSA unreported |
| Quantified Difference | ΔMW = -14.03 g/mol; reduced conformational flexibility due to absence of methylene spacer |
| Conditions | Computed properties via PubChem (XLogP3 3.0, Cactvs 3.4.8.24) [1] |
Why This Matters
For central nervous system (CNS) probe procurement, a lower molecular weight and reduced rotatable bond count directly correlate with higher probability of passive brain penetration, making the direct-linked oxan-4-yl analog preferable over the methylene-bridged variant for neuropharmacology applications.
- [1] PubChem Compound Summary for CID 71810164, 1-Acetyl-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)piperidine-4-carboxamide. National Center for Biotechnology Information. Accessed 2026-04-30. View Source
- [2] Veber, D.F.; Johnson, S.R.; Cheng, H.Y.; Smith, B.R.; Ward, K.W.; Kopple, K.D. Molecular properties that influence the oral bioavailability of drug candidates. J. Med. Chem. 2002, 45, 2615-2623. View Source
